molecular formula C17H17BrN4O B279591 6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

Cat. No.: B279591
M. Wt: 373.2 g/mol
InChI Key: KHLOTIRZUZNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, also known as ABP, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile selectively inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. The inhibition of CK2 activity by this compound has been shown to have a variety of effects on cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in cellular and animal models. In neuronal cells, this compound has been shown to regulate the activity of ion channels and neurotransmitter receptors, as well as the expression of genes involved in synaptic plasticity. In animal models, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile has several advantages for use in lab experiments, including its high selectivity for CK2 and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, including the development of more potent and selective inhibitors of CK2, the exploration of its therapeutic potential in neurodegenerative diseases, and the investigation of its effects on other cellular processes and signaling pathways. Additionally, the use of this compound in combination with other compounds or therapies may have synergistic effects and enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile involves several steps, including the reaction of 4-bromobenzaldehyde with tert-butylamine to form 4-bromo-N-tert-butylaniline. This intermediate is then reacted with ethyl cyanoacetate to form 4-(4-bromophenyl)-3-tert-butyl-2-cyanoacrylate, which is further reacted with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been used to study the role of CK2 in neuronal signaling, synaptic plasticity, and neurodegenerative diseases.

Properties

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C17H17BrN4O/c1-17(2,3)14-13-12(9-4-6-10(18)7-5-9)11(8-19)15(20)21-16(13)23-22-14/h4-7,12,22H,20H2,1-3H3

InChI Key

KHLOTIRZUZNTSI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=C2C(C(=C(N=C2ON1)N)C#N)C3=CC=C(C=C3)Br

SMILES

CC(C)(C)C1=C2C(C(=C(N=C2ON1)N)C#N)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(N=C2ON1)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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